molecular formula C22H27N3O4S B6523787 3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide CAS No. 681269-97-6

3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide

Cat. No. B6523787
CAS RN: 681269-97-6
M. Wt: 429.5 g/mol
InChI Key: CIDCRIMIHOEDLH-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide” is a complex organic molecule. It has a molecular formula of C19H27N3O4 . The compound is also known as Methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0 2,7]trideca-2,4-dien-11-yl)carbonyl]-L-alloisoleucinate .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a tricyclic core with multiple functional groups attached . The compound has a molecular weight of 361.435 Da and a monoisotopic mass of 361.200165 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.4 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its relative lipophilicity, which can influence its absorption and distribution within the body . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 347.18450629 g/mol . The topological polar surface area is 90 Ų, which can influence its ability to cross cell membranes .

Scientific Research Applications

Anti-Inflammatory Activity

This compound exhibits promising anti-inflammatory properties. Research has shown that it belongs to a class of compounds with potential as nonsteroidal anti-inflammatory drugs (NSAIDs) . Further investigations into its mechanism of action and efficacy in preclinical models are warranted.

properties

IUPAC Name

3-methyl-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15(2)10-21(26)23-18-6-8-19(9-7-18)30(28,29)24-12-16-11-17(14-24)20-4-3-5-22(27)25(20)13-16/h3-9,15-17H,10-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDCRIMIHOEDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide

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